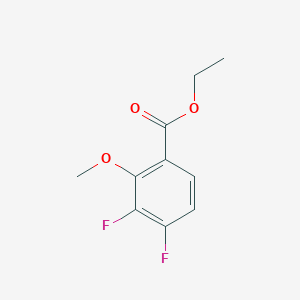
Ethyl 3,4-difluoro-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-difluoro-2-methoxybenzoate is an organic compound with the molecular formula C10H10F2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions, and a methoxy group at the 2 position. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,4-difluoro-2-methoxybenzoate typically involves the esterification of 3,4-difluoro-2-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, are essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution reactions can replace fluorine atoms with groups like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3,4-difluoro-2-methoxybenzoic acid.
Reduction: 3,4-difluoro-2-methoxybenzyl alcohol.
Substitution: 3,4-dihydroxy-2-methoxybenzoate or 3,4-diamino-2-methoxybenzoate.
Scientific Research Applications
Ethyl 3,4-difluoro-2-methoxybenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research on this compound includes its potential use in developing new drugs for treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3,4-difluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 3,4-difluoro-2-methoxybenzoate can be compared with other similar compounds, such as:
Ethyl 3,4-difluoro-5-methoxybenzoate: Similar structure but with the methoxy group at the 5 position.
Ethyl 2,3-difluoro-4-methoxybenzoate: Similar structure but with fluorine atoms at the 2 and 3 positions and the methoxy group at the 4 position.
Ethyl 3,4-difluoro-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: this compound is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. The combination of fluorine and methoxy groups provides a distinct set of properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
ethyl 3,4-difluoro-2-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-5-7(11)8(12)9(6)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
ABFRRJBUFXQMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















